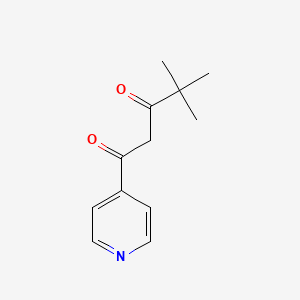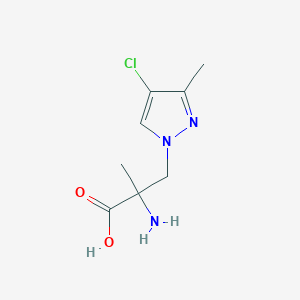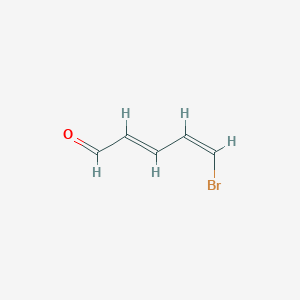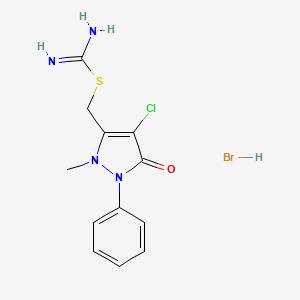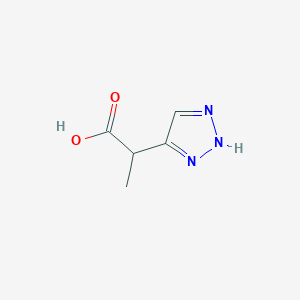
2-(1H-1,2,3-Triazol-5-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be achieved through various methods. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is highly efficient and provides high yields of the desired product. The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst under mild conditions.
Another method involves the use of Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This method uses (S)-(-)-ethyl lactate as a starting material, which undergoes a cross-coupling reaction with different arylboronic acids to afford the target molecules in good yields.
Industrial Production Methods
Industrial production of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted triazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Triazol-5-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . Molecular docking studies have shown that the compound can bind to the active site of carbonic anhydrase-II enzyme, inhibiting its activity .
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be compared with other similar compounds such as:
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has a similar triazole ring but differs in the position and type of substituents.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have an amino group and are used in different applications.
The uniqueness of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid lies in its specific triazole ring structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3(5(9)10)4-2-6-8-7-4/h2-3H,1H3,(H,9,10)(H,6,7,8) |
InChI Key |
HQZXWGJQZSXBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
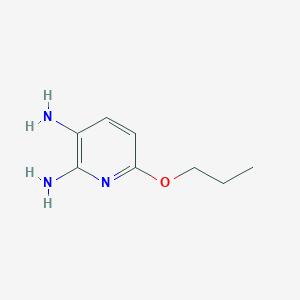
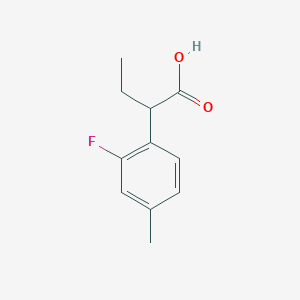
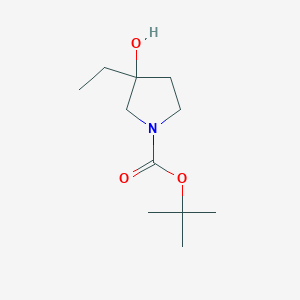
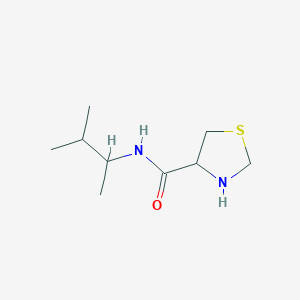
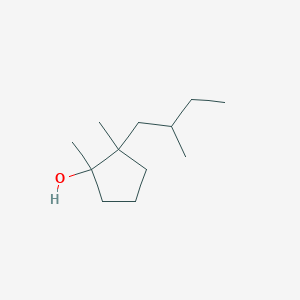
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
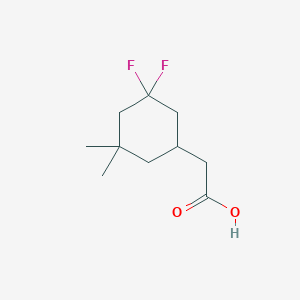
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
